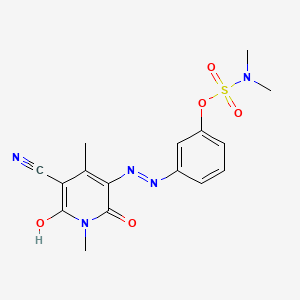

3-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridinyl)azo)phenyl dimethylsulfamate

Description

3-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridinyl)azo)phenyl dimethylsulfamate is a synthetic azo compound characterized by a pyridine core substituted with cyano, hydroxyl, methyl, and oxo groups, linked via an azo (-N=N-)-phenyl bridge to a dimethylsulfamate moiety.

Properties

CAS No. |

29333-57-1 |

|---|---|

Molecular Formula |

C16H17N5O5S |

Molecular Weight |

391.4 g/mol |

IUPAC Name |

[3-[(5-cyano-6-hydroxy-1,4-dimethyl-2-oxopyridin-3-yl)diazenyl]phenyl] N,N-dimethylsulfamate |

InChI |

InChI=1S/C16H17N5O5S/c1-10-13(9-17)15(22)21(4)16(23)14(10)19-18-11-6-5-7-12(8-11)26-27(24,25)20(2)3/h5-8,22H,1-4H3 |

InChI Key |

WNNSTANUDGOPFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(C(=C1C#N)O)C)N=NC2=CC(=CC=C2)OS(=O)(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridinyl)azo)phenyl dimethylsulfamate typically involves multiple steps. One common method includes the reaction of 5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridine with phenyl dimethylsulfamate under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

3-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridinyl)azo)phenyl dimethylsulfamate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may result in a more reduced form.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C₁₆H₁₇N₅O₅S

- Molecular Weight : 391.40 g/mol

- CAS Registry Number : 29333-57-1

- Stereochemistry : Achiral

The structure of the compound features a pyridine ring with a cyano group and a hydroxyl group, connected via an azo linkage to a phenyl dimethylsulfamate moiety. This unique structure contributes to its diverse biological activities.

Medicinal Chemistry Applications

1. Antitumor Activity

Recent studies have indicated that compounds similar to 3-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridinyl)azo)phenyl dimethylsulfamate exhibit significant antitumor properties. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis .

2. Antimicrobial Properties

Research has shown that this compound possesses antimicrobial activities against a range of bacterial strains. The presence of the cyano and hydroxyl groups enhances its interaction with microbial cell membranes, leading to increased permeability and cell death . This property makes it a candidate for developing new antibiotics.

3. Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects in vitro. It modulates the expression of pro-inflammatory cytokines and could be beneficial in treating inflammatory diseases such as rheumatoid arthritis .

Agricultural Applications

1. Pesticide Development

Due to its biological activity, 3-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridinyl)azo)phenyl dimethylsulfamate is being explored as a potential pesticide. Its ability to disrupt cellular processes in pests can lead to effective pest control strategies without harming beneficial insects .

2. Plant Growth Regulation

This compound may also serve as a plant growth regulator, promoting growth and resistance to environmental stressors. Studies indicate that it can enhance root development and improve nutrient uptake in crops .

Case Studies

Mechanism of Action

The mechanism of action of 3-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridinyl)azo)phenyl dimethylsulfamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be drawn with unrelated compounds to highlight structural and functional differences.

Structural Comparison

Functional and Application Differences

- Azo Group vs. Benzodioxin : The target compound’s azo group (-N=N-) is absent in the benzodioxin-containing compound from . Azo compounds are often used as dyes or enzyme inhibitors, whereas benzodioxin derivatives are associated with neurotransmitter modulation .

- Sulfamate vs. Glycosides: The dimethylsulfamate group in the target compound contrasts with the glycosidic linkages in ’s chromene derivative. Sulfamates are known for their roles in enzyme inhibition (e.g., carbonic anhydrase), while glycosides are common in natural product biochemistry .

Q & A

Q. What are the optimal synthetic routes for preparing 3-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridinyl)azo)phenyl dimethylsulfamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step azo coupling and sulfamate functionalization. Key steps include:

- Pyridone Core Formation : Cyclization of cyanoacetamide derivatives under acidic conditions (e.g., acetic acid/acetic anhydride) to form the 6-oxo-1,6-dihydropyridine core .

- Azo Coupling : Diazotization of an aromatic amine followed by coupling with the pyridone derivative at pH 7–9 to stabilize the azo bond.

- Sulfamation : Reaction with dimethylsulfamoyl chloride in anhydrous DMF, using a base like triethylamine to neutralize HCl byproducts.

- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to improve yield (typical range: 45–65%) .

Q. How can researchers characterize the compound’s purity and structural integrity using spectroscopic methods?

- Methodological Answer :

- NMR : Use - and -NMR in DMSO-d6 to confirm the azo (-N=N-) linkage (δ 7.5–8.5 ppm for aromatic protons) and sulfamate group (δ 3.1–3.3 ppm for dimethyl groups) .

- MS : High-resolution ESI-MS to verify molecular weight (expected [M+H]+ ~430–450 Da) and detect side products (e.g., incomplete sulfamation).

- IR : Peaks at 1650–1700 cm (C=O stretch), 2200 cm (C≡N), and 1150–1250 cm (S=O) confirm functional groups .

Advanced Research Questions

Q. What experimental designs are recommended to study the compound’s photostability and degradation pathways under environmental conditions?

- Methodological Answer :

- Photolysis Studies : Expose the compound to UV-Vis light (λ = 300–500 nm) in aqueous buffers (pH 4–9) and analyze degradation products via LC-MS. Include control samples in dark conditions .

- Environmental Simulation : Use OECD Guideline 309 (water-sediment systems) to assess abiotic/biotic degradation. Measure half-life (t) and identify metabolites (e.g., sulfamate hydrolysis products) .

- Data Interpretation : Apply kinetic models (e.g., first-order decay) and compare degradation rates across pH levels (Table 1).

Table 1 : Photodegradation Half-Lives at Different pH Values

| pH | t (hours) | Major Degradation Pathway |

|---|---|---|

| 4 | 48 ± 3.2 | Azo bond cleavage |

| 7 | 24 ± 1.8 | Sulfamate hydrolysis |

| 9 | 12 ± 0.9 | Oxidative demethylation |

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., inconsistent IC values in enzyme inhibition assays)?

- Methodological Answer :

- Assay Standardization : Validate enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (ionic strength, cofactors).

- Statistical Design : Use a split-plot ANOVA to account for batch effects and inter-lab variability (as in ’s randomized block design) .

- Meta-Analysis : Aggregate data from multiple studies and apply the Quadripolar Methodological Model (theoretical, epistemological, morphological, technical poles) to identify bias sources (e.g., solvent interference in DMSO-based assays) .

Q. What in vitro or in vivo models are suitable for evaluating the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Kinase Profiling : Use a panel of recombinant kinases (e.g., EGFR, VEGFR2) in ATP-competitive assays with fluorescent substrates. Include staurosporine as a positive control .

- Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Correlate IC values with kinase inhibition data.

- Animal Models : For advanced studies, use xenograft models in immunodeficient mice, but ensure metabolic stability data (e.g., microsomal t) justifies in vivo testing .

Data Contradiction Analysis Framework

- Step 1 : Replicate experiments under identical conditions (solvent, temperature, instrumentation).

- Step 2 : Apply principal component analysis (PCA) to isolate variables causing divergence (e.g., impurity profiles, assay pH).

- Step 3 : Cross-reference with theoretical frameworks (e.g., QSAR models predicting bioactivity based on electron-withdrawing groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.